molecular formula C6H4BrClN4 B13899866 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

Cat. No.: B13899866
M. Wt: 247.48 g/mol
InChI Key: OFIPZIYZCIMUTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine typically involves the bromination of 6-chloroimidazo[1,2-b]pyridazine. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent in a solvent like chloroform under argon atmosphere . The reaction is usually carried out at room temperature overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine ring.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various alkylated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products depend on the specific functional groups being oxidized or reduced.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazin-8-amine
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for targeted drug design .

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine

InChI

InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2

InChI Key

OFIPZIYZCIMUTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)Br)N

Origin of Product

United States

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